6-Chloro-2-cyclopropylnicotinonitrile is a chemical compound that belongs to the class of nitriles and is characterized by the presence of a chloro group and a cyclopropyl group attached to a nicotinonitrile backbone. Its chemical structure can be represented as CHClN, indicating the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, and two nitrogen atoms. This compound is significant in various fields, including medicinal chemistry and agrochemicals.
The compound has been referenced in various scientific literature and patents, particularly focusing on its synthesis and applications in pharmaceuticals and agricultural chemicals. For instance, it has been noted in research involving derivatives of nicotinonitrile for potential biological activities, including herbicidal properties .
6-Chloro-2-cyclopropylnicotinonitrile is classified as:
The synthesis of 6-chloro-2-cyclopropylnicotinonitrile can be achieved through several methods, often involving chlorination processes or substitution reactions. One common approach is via the reaction of 2-cyclopropylnicotinonitrile with chlorine or other chlorinating agents under controlled conditions.
The molecular structure of 6-chloro-2-cyclopropylnicotinonitrile features:
C1=CC(=C(C=N1)C(C1CC1)Cl)N=C=C
XQFZJHZZKQWZFL-UHFFFAOYSA-N
6-Chloro-2-cyclopropylnicotinonitrile can participate in various chemical reactions typical for nitriles and substituted pyridines, including:
Reactions are generally carried out in polar aprotic solvents to stabilize intermediates and facilitate product formation. The choice of solvent and reaction conditions significantly impacts yield and selectivity.
The mechanism of action for 6-chloro-2-cyclopropylnicotinonitrile in biological systems often relates to its interaction with specific enzymes or receptors. For example, compounds similar to this have been studied for their potential herbicidal activity, where they inhibit key metabolic pathways in target plants.
Research indicates that such compounds may affect photosynthesis or disrupt hormonal balance within plants, leading to growth inhibition or death.
6-Chloro-2-cyclopropylnicotinonitrile has several scientific uses:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2